molecular formula C18H17NO5 B11049427 (2E)-N-(7-methoxy-1,3-benzodioxol-5-yl)-3-(3-methoxyphenyl)prop-2-enamide

(2E)-N-(7-methoxy-1,3-benzodioxol-5-yl)-3-(3-methoxyphenyl)prop-2-enamide

Cat. No.: B11049427
M. Wt: 327.3 g/mol
InChI Key: SKUFMDRNQAORCO-VOTSOKGWSA-N
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Description

The compound (2E)-N-(7-METHOXY-2H-13-BENZODIOXOL-5-YL)-3-(3-METHOXYPHENYL)PROP-2-ENAMIDE is an organic molecule that belongs to the class of amides It features a benzodioxole ring and a methoxyphenyl group, which are connected by a prop-2-enamide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-N-(7-METHOXY-2H-13-BENZODIOXOL-5-YL)-3-(3-METHOXYPHENYL)PROP-2-ENAMIDE typically involves the following steps:

    Formation of the Benzodioxole Ring: This can be achieved through the cyclization of catechol derivatives with methylene donors under acidic conditions.

    Methoxylation: Introduction of methoxy groups can be done using methylating agents such as dimethyl sulfate or methyl iodide in the presence of a base.

    Amide Formation: The final step involves the coupling of the benzodioxole derivative with a methoxyphenylprop-2-enamide precursor using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of hydroxyl derivatives.

    Reduction: Reduction of the amide group can yield the corresponding amine.

    Substitution: Electrophilic aromatic substitution reactions can occur on the benzodioxole and methoxyphenyl rings.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

    Substitution: Halogenating agents (e.g., bromine) or nitrating agents (e.g., nitric acid) under acidic conditions.

Major Products

    Oxidation: Hydroxylated derivatives.

    Reduction: Amines.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

Chemistry

    Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules.

    Catalysis: It may be used as a ligand in catalytic reactions.

Biology

    Biochemical Studies: Used as a probe to study enzyme interactions.

Medicine

    Therapeutics: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

Industry

    Material Science: Utilized in the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of (2E)-N-(7-METHOXY-2H-13-BENZODIOXOL-5-YL)-3-(3-METHOXYPHENYL)PROP-2-ENAMIDE would depend on its specific application. For instance, in a pharmacological context, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic pathways, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

  • (2E)-N-(2,3-DIMETHOXY-2H-13-BENZODIOXOL-5-YL)-3-(3-METHOXYPHENYL)PROP-2-ENAMIDE
  • (2E)-N-(7-METHOXY-2H-13-BENZODIOXOL-5-YL)-3-(4-METHOXYPHENYL)PROP-2-ENAMIDE

Uniqueness

The unique combination of the benzodioxole ring and the methoxyphenyl group in (2E)-N-(7-METHOXY-2H-13-BENZODIOXOL-5-YL)-3-(3-METHOXYPHENYL)PROP-2-ENAMIDE imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C18H17NO5

Molecular Weight

327.3 g/mol

IUPAC Name

(E)-N-(7-methoxy-1,3-benzodioxol-5-yl)-3-(3-methoxyphenyl)prop-2-enamide

InChI

InChI=1S/C18H17NO5/c1-21-14-5-3-4-12(8-14)6-7-17(20)19-13-9-15(22-2)18-16(10-13)23-11-24-18/h3-10H,11H2,1-2H3,(H,19,20)/b7-6+

InChI Key

SKUFMDRNQAORCO-VOTSOKGWSA-N

Isomeric SMILES

COC1=CC=CC(=C1)/C=C/C(=O)NC2=CC3=C(C(=C2)OC)OCO3

Canonical SMILES

COC1=CC=CC(=C1)C=CC(=O)NC2=CC3=C(C(=C2)OC)OCO3

Origin of Product

United States

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